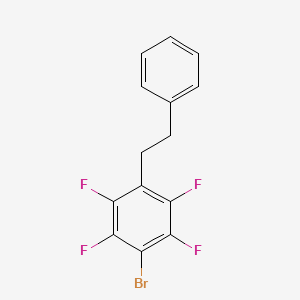
1-Bromo-2,3,5,6-tetrafluoro-4-phenethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorodibenzylbromide: is an organic compound with the molecular formula C14H9BrF4 . It is characterized by the presence of four fluorine atoms and two bromomethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorodibenzylbromide can be synthesized through a multi-step process involving the bromination of 2,3,5,6-tetrafluorotoluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .
Industrial Production Methods: Industrial production of 2,3,5,6-tetrafluorodibenzylbromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,6-Tetrafluorodibenzylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or organic solvents with the addition of a base to neutralize the formed acids.
Major Products Formed:
Substitution Reactions: Formation of 2,3,5,6-tetrafluorodibenzyl derivatives.
Reduction Reactions: Formation of 2,3,5,6-tetrafluorotoluene.
Oxidation Reactions: Formation of 2,3,5,6-tetrafluorobenzoic acid.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorodibenzylbromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetrafluorodibenzylbromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparación Con Compuestos Similares
- 2,3,5,6-Tetrafluorotoluene
- 2,3,5,6-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluorobenzyl alcohol
- 2,3,5,6-Tetrafluorobenzyl chloride
Uniqueness: 2,3,5,6-Tetrafluorodibenzylbromide is unique due to the presence of both bromomethyl and fluorine groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H9BrF4 |
|---|---|
Peso molecular |
333.12 g/mol |
Nombre IUPAC |
1-bromo-2,3,5,6-tetrafluoro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H9BrF4/c15-10-13(18)11(16)9(12(17)14(10)19)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
POMHZMVJDQRQMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C(=C(C(=C2F)F)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


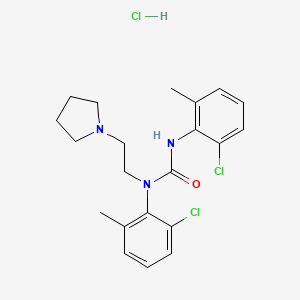
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)


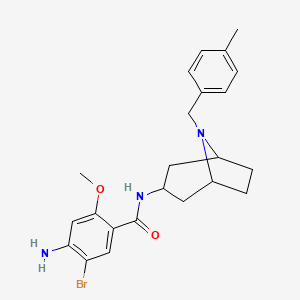
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
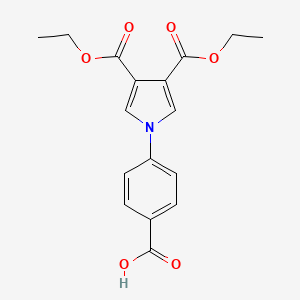
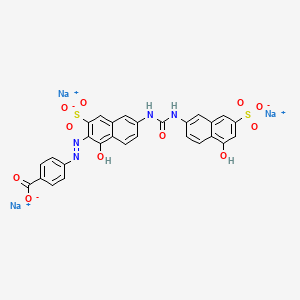

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
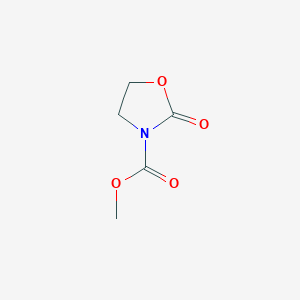
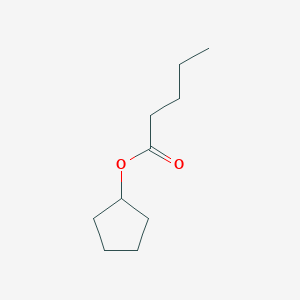
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
